molecular formula C7H2ClF3O2 B125387 3-Chloro-2,4,5-trifluorobenzoic acid CAS No. 101513-77-3

3-Chloro-2,4,5-trifluorobenzoic acid

Cat. No. B125387
Key on ui cas rn: 101513-77-3
M. Wt: 210.54 g/mol
InChI Key: KBESHLYCSZINAJ-UHFFFAOYSA-N
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Patent
US04771054

Procedure details

A steady stream of chlorine gas was bubbled through a solution of 8.1 g (46 mmol) of 2,4,5-trifluorobenzoic acid, (*Jpn. Kokai Tokkyo Koho JP 58, 150, 543 Sept. 7, 1983.) 0.2 g (catalytic amount) of iodine, and 15 ml of chlorosulfonic acid at 60° C for four hours. The reaction mixture was cooled to room temperature and poured cautiously onto ice with constant stirring. The suspension was extracted with ethyl acetate, and the extracts were combined, washed with water, and dried over magnesium sulfate. The solvent was evaporated to give 9.4 g of the title compound as an orange solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClCl.[F:3][C:4]1[CH:12]=[C:11]([F:13])[C:10]([F:14])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7].II.[Cl:17]S(O)(=O)=O>>[Cl:17][C:12]1[C:4]([F:3])=[C:5]([CH:9]=[C:10]([F:14])[C:11]=1[F:13])[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
Quantity
8.1 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1)F)F
Name
Quantity
0.2 g
Type
reactant
Smiles
II
Name
Quantity
15 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured cautiously onto ice with constant stirring
EXTRACTION
Type
EXTRACTION
Details
The suspension was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C(=O)O)C=C(C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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